molecular formula C19H30O B8559035 Phenylmethoxycyclododecane CAS No. 121758-10-9

Phenylmethoxycyclododecane

Cat. No.: B8559035
CAS No.: 121758-10-9
M. Wt: 274.4 g/mol
InChI Key: YLDPUVRZKGGXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylmethoxycyclododecane (CAS: 121758-10-9) is a cyclic hydrocarbon derivative comprising a 12-membered cyclododecane ring substituted with a phenylmethoxy group (-OCH₂C₆H₅). It is primarily utilized in laboratory settings and chemical manufacturing, particularly in coordination chemistry and catalysis, where its bulky structure may enhance steric effects in metal-ligand interactions .

Properties

CAS No.

121758-10-9

Molecular Formula

C19H30O

Molecular Weight

274.4 g/mol

IUPAC Name

phenylmethoxycyclododecane

InChI

InChI=1S/C19H30O/c1-2-4-6-11-15-19(16-12-7-5-3-1)20-17-18-13-9-8-10-14-18/h8-10,13-14,19H,1-7,11-12,15-17H2

InChI Key

YLDPUVRZKGGXDW-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₉H₂₈O
  • Hazards : Classified under GHS as harmful if swallowed (H302), skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) .
  • Applications : Acts as a ligand precursor in transition metal catalysis, though its specific catalytic roles remain less documented compared to other phosphine-alkene hybrids .

The following table compares phenylmethoxycyclododecane with structurally or functionally related compounds, emphasizing molecular features, hazards, and applications.

Compound CAS Number Molecular Formula Structure Key Hazards Applications
This compound 121758-10-9 C₁₉H₂₈O Cyclododecane + phenylmethoxy H302, H315, H319, H335 Lab chemicals, catalysis
2-Phenyltridecane 4534-53-6 C₁₉H₃₂ Linear alkane + phenyl group Limited hazard data available Organic synthesis, surfactants
Pentadecanal 2765-11-9 C₁₅H₃₀O Linear aldehyde Insufficient toxicological data Fragrance intermediates, solvents
Ammonium perfluorooctanoate 3825-26-1 C₈F₁₇O₂·NH₄ Perfluorinated carboxylate salt Persistent organic pollutant, carcinogenicity Water-resistant coatings, firefighting foams
Structural and Functional Analysis :

Cyclic vs. Linear Backbones :

  • This compound’s cyclic structure provides rigidity and steric bulk, advantageous for stabilizing metal complexes in catalysis .
  • Linear analogs like 2-Phenyltridecane lack this conformational constraint, limiting their utility in precision catalytic systems .

Perfluorinated compounds (e.g., ammonium perfluorooctanoate) exhibit extreme hydrophobicity and environmental persistence, contrasting with this compound’s moderate polarity .

Hazard Profiles: this compound’s oral and dermal toxicity (H302, H315) aligns with trends in aromatic ethers, though it lacks the carcinogenic risks associated with perfluorinated compounds . Pentadecanal’s undefined toxicology highlights a critical data gap compared to this compound’s well-documented safety profile .

Research Findings :
  • A 2021 study noted this compound’s role in synthesizing hybrid phosphine-alkene ligands, though its catalytic efficiency trails behind smaller, more flexible ligands like triphenylphosphine .
  • Environmental impact assessments rank this compound as lower risk than perfluorinated compounds, which exhibit bioaccumulation and toxicity across ecosystems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.